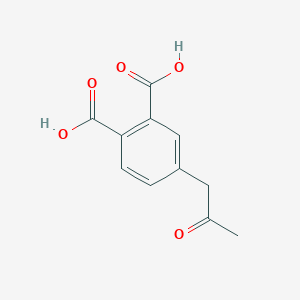
1-(3,4-Dicarboxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dicarboxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3,4-dicarboxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(3,4-Dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(3,4-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Dicarboxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s effects on cellular pathways can lead to changes in cellular function and metabolism .
Comparison with Similar Compounds
1-(3,4-Dicarboxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound has hydroxyl groups instead of carboxylic acid groups, leading to different chemical properties and reactivity.
1-(3,4-Dimethoxyphenyl)propan-2-one: The presence of methoxy groups affects the compound’s solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(2-oxopropyl)phthalic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)4-7-2-3-8(10(13)14)9(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
KZKKDGOMVNWAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


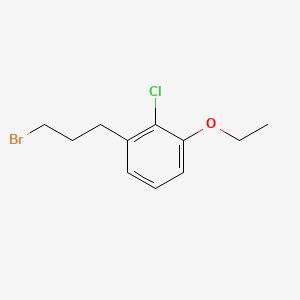
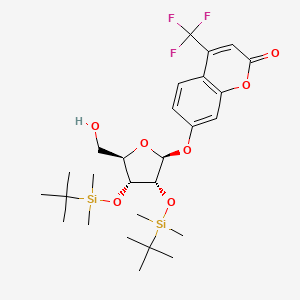
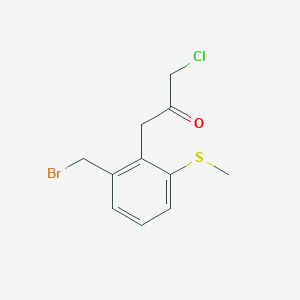
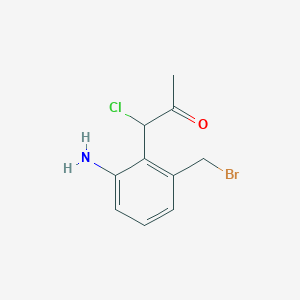
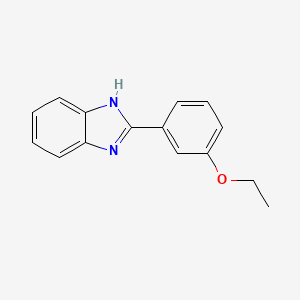
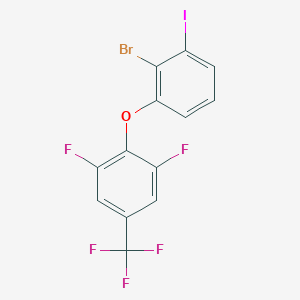
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
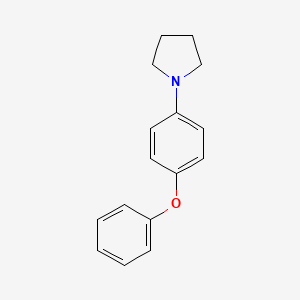
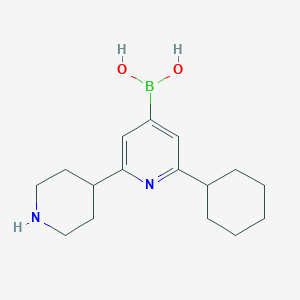
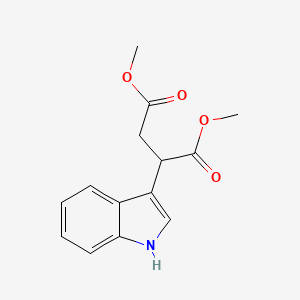
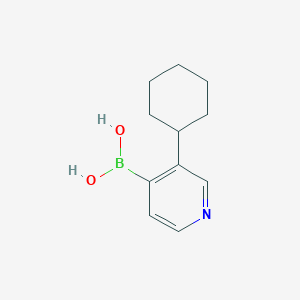
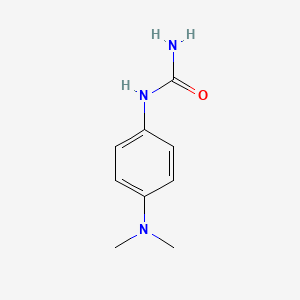
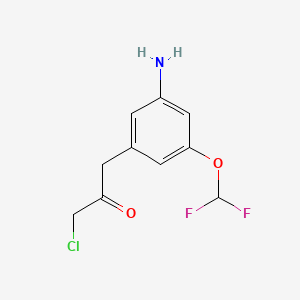
![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
